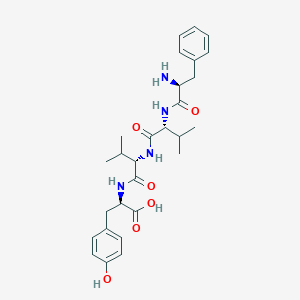

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine

描述

比来德 B: 是一种四肽化合物,具有独特的交替 LDLD 氨基酸构型。它在结构上类似于阿片类肽,但由于其特定的手性,表现出不同的特性。 比来德 B 是从真菌青霉属 MST-MF667 的澳大利亚河口分离株中分离出来的 .

作用机制

比来德 B 通过靶向 μ-阿片受体发挥其作用。它充当弱激动剂,与受体结合并调节其活性。比来德 B 独特的 LDLD 手性导致偏向信号传导,有利于 G 蛋白通路而不是 β-arrestin 通路。 这种偏向性降低了与传统阿片类激动剂相关的副作用发生的可能性 .

生化分析

Biochemical Properties

Bilaid B plays a role in biochemical reactions primarily through its weak μ-opioid agonist activity. It interacts with the μ-opioid receptor, albeit with low potency. This interaction is significant as it forms the basis for the development of more potent analogues like bilorphin and bilactorphin . The nature of these interactions involves binding to the receptor, which can influence pain modulation pathways.

Cellular Effects

Bilaid B affects various cell types by modulating cell signaling pathways associated with the μ-opioid receptor. This modulation can influence gene expression and cellular metabolism. For instance, in neuronal cells, Bilaid B’s interaction with the μ-opioid receptor can lead to changes in neurotransmitter release and signal transduction pathways, impacting pain perception and response .

Molecular Mechanism

At the molecular level, Bilaid B exerts its effects by binding to the μ-opioid receptor. This binding can either inhibit or activate downstream signaling pathways, depending on the cellular context. The compound’s weak agonist activity suggests that it may not induce strong conformational changes in the receptor, leading to partial activation of the signaling cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bilaid B can change over time. The compound’s stability and degradation are crucial factors. Bilaid B is stable when stored at -20°C and is soluble in methanol or DMSO . Long-term studies have shown that its weak agonist activity remains consistent, but prolonged exposure can lead to receptor desensitization and altered cellular responses.

Dosage Effects in Animal Models

The effects of Bilaid B vary with different dosages in animal models. At low doses, it exhibits minimal μ-opioid agonist activity, while higher doses can lead to more pronounced effects. Due to its weak potency, even high doses may not produce significant adverse effects. Threshold effects are observed where a certain concentration is required to elicit a measurable response .

Metabolic Pathways

Bilaid B is involved in metabolic pathways related to peptide degradation. Enzymes such as peptidases can cleave the tetrapeptide into smaller fragments, which may then be further metabolized. The interaction with these enzymes can affect the metabolic flux and levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, Bilaid B is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in target tissues, such as the nervous system, where the μ-opioid receptors are predominantly expressed .

Subcellular Localization

Bilaid B’s subcellular localization is primarily within the plasma membrane, where it interacts with the μ-opioid receptor. Post-translational modifications and targeting signals may direct it to specific compartments, ensuring its availability for receptor binding and subsequent signaling .

准备方法

合成路线和反应条件: 比来德 B 可以通过固相肽合成 (SPPS) 合成,这是一种常用的肽类生产方法。合成涉及将氨基酸逐步添加到固定在固体树脂上的不断增长的肽链上。 比来德 B 的特异性序列为苯丙氨酸、D-缬氨酸、缬氨酸和 D-酪氨酸 .

工业生产方法: 比来德 B 的工业生产涉及使用青霉属 MST-MF667 进行发酵工艺。 真菌在受控条件下培养以产生四肽,然后使用高效液相色谱 (HPLC) 提取和纯化,以实现超过 95% 的纯度 .

化学反应分析

反应类型: 比来德 B 会发生各种化学反应,包括:

氧化: 比来德 B 可以被氧化形成羟基化衍生物。

还原: 还原反应可以修饰比来德 B 中的肽键。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂,在温和条件下。

还原: 硼氢化钠或其他还原剂。

形成的主要产物:

羟基化衍生物: 通过氧化形成。

还原肽: 通过还原形成。

取代肽: 通过取代反应形成

科学研究应用

比来德 B 具有多种科学研究应用,包括:

化学: 用作研究肽合成和修饰的模型化合物。

生物学: 研究其与阿片受体的相互作用以及作为偏向性镇痛剂的潜力。

医学: 探索其镇痛特性和潜在的治疗应用。

相似化合物的比较

类似化合物:

比洛芬: 比来德 B 的更强效类似物,具有类似的偏向性激动剂特性。

比拉托芬: 另一种类似物,对 μ-阿片受体的效力和选择性增强

比来德 B 的独特性: 比来德 B 独特的交替 LDLD 手性使其有别于其他阿片类肽。 这种特定的构型有助于其独特的药理学特征,使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine (often abbreviated as Phe-Val-Val-Tyr) is a synthetic peptide that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of amino acids, which are fundamental building blocks in biological systems. Understanding its biological activity involves exploring its interactions at the molecular level, effects on various biological systems, and potential therapeutic applications.

Structure and Composition

This compound consists of:

- L-Phenylalanine : An aromatic amino acid that plays a crucial role in protein synthesis and is a precursor for neurotransmitters.

- D-Valine : A non-polar branched-chain amino acid that can influence protein folding and stability.

- L-Valine : Similar to D-valine, it contributes to protein structure and function.

- D-Tyrosine : An important amino acid involved in the synthesis of neurotransmitters such as dopamine.

The combination of L and D amino acids in this compound may confer unique properties, such as increased resistance to enzymatic degradation, which is beneficial for therapeutic applications.

Research has indicated several mechanisms through which Phe-Val-Val-Tyr exhibits biological activity:

- Transport Mechanisms : The compound's structure allows it to be efficiently transported across cellular membranes via specific transporters. For instance, large neutral amino acid transporters (LAT1 and LAT2) are known to facilitate the uptake of phenylalanine and tyrosine, which may enhance the bioavailability of the peptide in target tissues .

- Enzymatic Stability : The incorporation of D-amino acids can enhance the stability of peptides against proteolytic enzymes, thereby prolonging their action within biological systems .

- Neurotransmitter Modulation : Given the presence of phenylalanine and tyrosine, this compound may influence neurotransmitter synthesis, potentially affecting mood and cognitive functions due to its role in dopamine production.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of dipeptides, including those containing phenylalanine and tyrosine. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of dipeptides similar to Phe-Val-Val-Tyr on neuronal cells exposed to oxidative stress. Results indicated that these peptides could significantly reduce cell death rates by modulating antioxidant pathways.

- Cancer Research : Research into aminoacyl-tRNA synthetases has shown that certain peptides can influence cancer cell metabolism and proliferation. The role of valine-containing peptides in modulating tumor growth has been a focus area, suggesting that Phe-Val-Val-Tyr may also impact cancer cell dynamics through similar pathways .

Data Table: Comparative Biological Activity

属性

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVNTPPXXIXEDW-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。